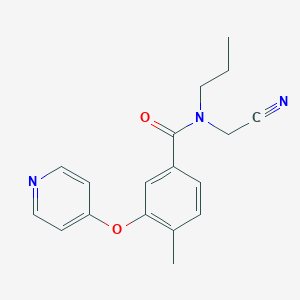

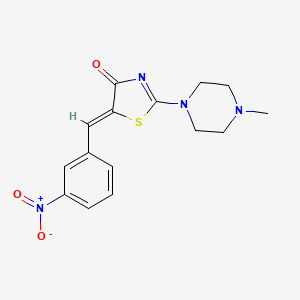

![molecular formula C23H27FN2O4S B3005871 (3,4-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 946344-77-0](/img/structure/B3005871.png)

(3,4-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis of Antimicrobial, Antioxidant, and Insect Antifeedant Potent Derivatives

The synthesis of a series of 3,4-dimethylphenyl bicyclo methanone derivatives has been achieved through an aqueous phase fly-ash catalyzed Diels-Alder reaction, yielding products with greater than 60% efficiency. These compounds have been characterized by their physical constants and spectral data. Their biological activities, including antimicrobial, antioxidant, and insect antifeedant properties, were evaluated against various bacterial and fungal strains, as well as 4th instar larvae Achoea Janata L, demonstrating their potential in these applications .

Synthesis and Characterization of Quinolinyl Methanone Derivatives

A derivative of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide has been synthesized through a two-step procedure involving Povarov cycloaddition reaction and N-furoylation processes. The compound's structure was elucidated using IR, 1H, 13C-NMR, and X-ray diffraction data. These types of derivatives are recognized for their therapeutic potential, exhibiting properties such as anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory effects .

Crystal and Molecular Structure Studies of Piperidinyl Diphenyl Methanol

The synthesis of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl)-diphenyl-methanol resulted in a compound that crystallizes in the monoclinic system. The piperidine ring adopts a chair conformation, and the sulfur atom's geometry is distorted tetrahedral. The structure is stabilized by inter- and intramolecular hydrogen bonds, which were confirmed by X-ray diffraction studies .

Synthesis of Azaspirodecanone Derivatives

1-Substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones and 2-azaspiro[4.5]deca-1,6,9-trien-8-ones were synthesized via a three-component condensation of 2,6-dimethylphenol with isobutyraldehyde and nitriles in concentrated sulfuric acid. This synthesis route provides a method for creating azaspirodecanone derivatives, which may have potential applications in various fields .

Bohlmann-Rahtz Heteroannulation Synthesis of Dimethyl Sulfomycinamate

The synthesis of dimethyl sulfomycinamate, a derivative of the sulfomycin family of antibiotics, was achieved through a Bohlmann-Rahtz heteroannulation reaction. This multistep process resulted in a 2,3,6-trisubstituted pyridine synthesis with total regiocontrol, demonstrating the complexity and precision of organic synthesis techniques .

Biological Activity of Dioxaspiro Undecanol Derivatives

The compound (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol was synthesized using an aldol reaction and characterized by various spectroscopic methods and single-crystal X-ray diffraction. The crystal structure analysis revealed a non-planar 1,3-dioxane ring with a chair conformation and one-dimensional chain structure formed by hydrogen bonding. The biological activity of this compound was also assessed .

Aplicaciones Científicas De Investigación

Synthesis and Membrane Properties

A study by Shi et al. (2017) discusses the synthesis of poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, using a high-temperature polycondensation reaction. This process involves a difluoro aromatic ketone monomer, which includes the 3,5-dimethylphenyl group, similar to the compound . These membranes demonstrate high alkaline stability and hydroxide conductivity, making them significant for applications such as in fuel cells (Shi et al., 2017).

Biological Activities

A paper by Thirunarayanan (2015) covers the synthesis of various methanones with a 3,4-dimethyl phenyl component, akin to the compound . These compounds were tested for antimicrobial, antioxidant, and insect antifeedant activities. This indicates the potential of such compounds in the fields of medicinal chemistry and agriculture (Thirunarayanan, 2015).

Antiviral and Antitumor Properties

A study by Apaydın et al. (2020) describes the synthesis of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, showing strong activity against influenza A/H3N2 virus and human coronavirus 229E. These results suggest potential antiviral applications for compounds with similar structural components (Apaydın et al., 2020). Additionally, Hayakawa et al. (2004) synthesized a derivative of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, which exhibited selective cytotoxicity against a tumorigenic cell line, suggesting potential antitumor applications (Hayakawa et al., 2004).

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O4S/c1-16-4-5-19(14-17(16)2)22(27)25-10-8-23(9-11-25)26(12-13-30-23)31(28,29)20-6-7-21(24)18(3)15-20/h4-7,14-15H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBBDUILSPXVSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC(=C(C=C4)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

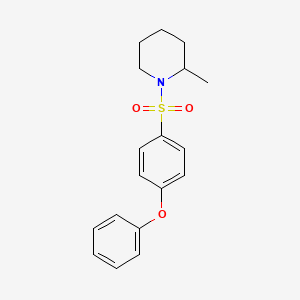

![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B3005798.png)

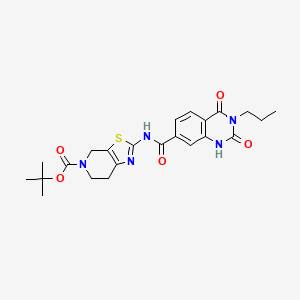

![4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide](/img/structure/B3005804.png)

![BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3005805.png)

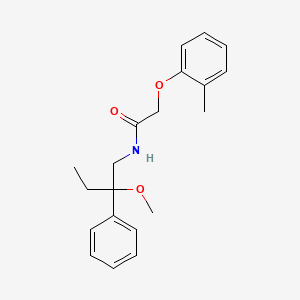

![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B3005807.png)